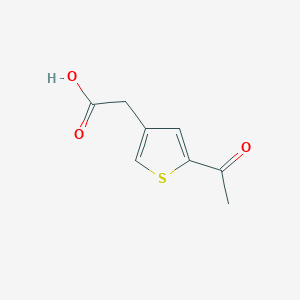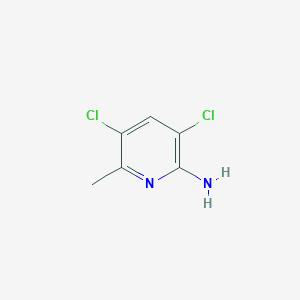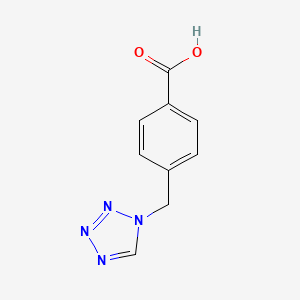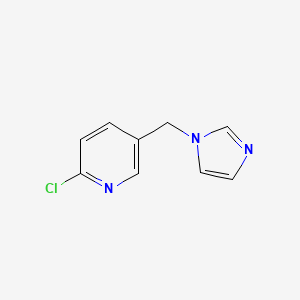
2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine
説明
Synthesis Analysis
The synthesis of imidazopyridine derivatives, including compounds similar to “2-Chloro-5-(1H-imidazol-1-ylmethyl)pyridine,” involves various strategies that aim to introduce functional groups at specific positions on the imidazopyridine ring. For instance, the synthesis of imidazo[1,5-a]pyridines as stable N-heterocyclic carbenes involves the creation of Rh(I) mono- and biscarbenes from imidazo[1,5-a]pyridin-3-ylidenes and derivatives through a well-characterized process (Alcarazo et al., 2005). Additionally, the discovery and optimization of a reaction between 2-chloropyridines and 2H-azirines producing imidazo[1,2-a]pyridines describe the synthesis involving electrophilic species and halopyridines (Vuillermet et al., 2020).
Molecular Structure Analysis
The molecular structure of imidazopyridine compounds is characterized by the presence of an imidazole ring fused to a pyridine ring. This fusion contributes to the chemical stability and reactivity of these compounds. X-ray diffraction and computational studies have been used to determine the molecular structures and to compare them with density-functional-theory (DFT) calculations, providing insights into their geometric and electronic structures (Shen et al., 2012).
Chemical Reactions and Properties
Imidazopyridines participate in a variety of chemical reactions, demonstrating their versatile reactivity. For example, a novel transition-metal-free three-component reaction for the construction of imidazo[1,2-a]pyridines shows the facile approach for the formation of C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols (Cao et al., 2014). This highlights the compound's capability to engage in complex reactions facilitating the synthesis of diverse molecular architectures.
Physical Properties Analysis
The physical properties of “2-Chloro-5-(1H-imidazol-1-ylmethyl)pyridine” and related compounds are influenced by their molecular structures. These properties include melting points, boiling points, solubility in various solvents, and crystal structures. The arrangement of molecules in the crystal lattice and their interaction through hydrogen bonding and π-π interactions significantly affect these physical properties, as seen in the structural analysis of imidazo[1,2-a]pyridin-2-ylacetic acid and its complexes (Dylong et al., 2014).
科学的研究の応用
Synthesis and Structural Characterization
The compound 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine is synthesized and structurally characterized for various applications. For instance, Zinad et al. (2018) described the synthesis of 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine, a related compound obtained by reacting 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine with boronic acid. This process, characterized by NMR, MS, HPLC, GC-MS, and elemental analysis, indicates the potential of these compounds in chemical synthesis (Zinad, AL-Duhaidahaw, & Al-Amiery, 2018).
Application as Fluorescent Probes
Shao et al. (2011) explored the application of imidazo[1,2-a]pyridine derivatives, including compounds with structural similarities to 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine, as fluorescent probes for mercury ion detection. This study demonstrates the versatility of these compounds in developing sensitive detection methods for environmental and analytical chemistry (Shao et al., 2011).
Crystal Structure Analysis
Kapoor et al. (2011) conducted crystal structure analysis of an imidazo[1,2-a]pyridine derivative, contributing to the understanding of molecular geometries and interactions in these compounds. Such analyses are crucial for designing materials and molecules with specific properties (Kapoor et al., 2011).
Luminescent Properties in Coordination Complexes
Lan et al. (2009) investigated the luminescent properties of zinc(II) and cadmium(II) coordination complexes involving pyridyl-imidazole derivatives. This research highlights the potential of such compounds in the development of luminescent materials, which could be utilized in various technological applications (Lan et al., 2009).
Potential in Anticancer Drug Development
Lee et al. (2015) synthesized a series of palladium complexes with ligands derived from imidazolium salts, including 2-chloro-N-(pyridin-2-ylmethyl)acetamide. The study evaluated these complexes for their potential as anticancer drugs, indicating the role of imidazole-pyridine compounds in medicinal chemistry (Lee et al., 2015).
Photophysical Properties in Transition Metal Complexes
Destefano and Geiger (2017) explored the photophysical properties of transition metal complexes using benzimidazole platinum(II) complexes, highlighting the potential applications of pyridyl-imidazole derivatives in photochemistry and materials science (Destefano & Geiger, 2017).
Safety And Hazards
特性
IUPAC Name |
2-chloro-5-(imidazol-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-9-2-1-8(5-12-9)6-13-4-3-11-7-13/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJYMRYEGFGOJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN2C=CN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363036 | |
| Record name | 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818227 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine | |
CAS RN |
230617-61-5 | |
| Record name | 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

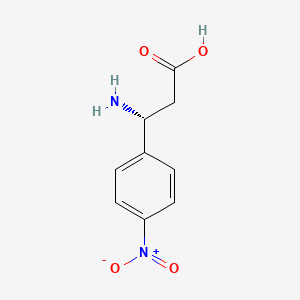
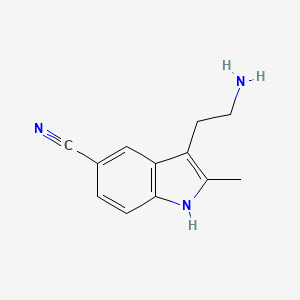
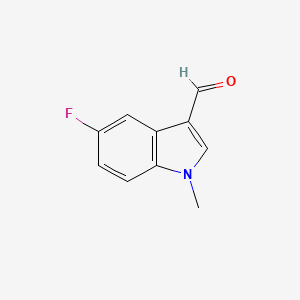
![4'-Methyl[1,1'-Biphenyl]-4-Ol](/img/structure/B1270044.png)
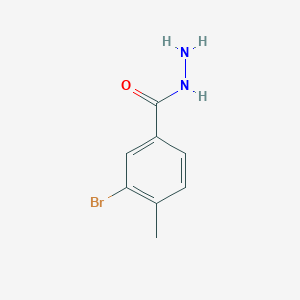
![5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1270046.png)
![3'-Bromo-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1270050.png)
![2-(3'-Amino-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1270056.png)
![(6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1270059.png)
![6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1270060.png)
